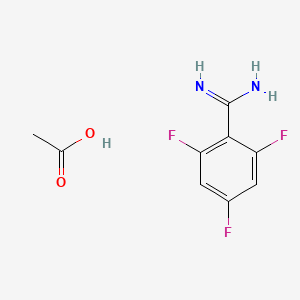

2,4,6-Trifluorobenzimidamide acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Trifluorobenzimidamide acetate is a chemical compound with the molecular formula C₂H₄O₂·C₇H₅F₃N₂. It is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,4,6-Trifluorobenzimidamide acetate typically involves multiple steps:

Lithiation: 1,3,5-Trifluorobenzene is treated with a lithium reagent under cold conditions (-50 to -110°C) in an organic solvent like tetrahydrofuran (THF).

Aldehyde Formation: The lithiated intermediate is then reacted with dimethylformamide (DMF) to form 2,4,6-trifluorobenzaldehyde.

Chlorination: The alcohol is then converted to 2,4,6-trifluorobenzyl chloride using sulfur oxychloride.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Role in Diastereomer Formation

The compound’s electron-withdrawing trifluoromethyl groups enhance reactivity in cyclocondensation reactions:

-

Mechanistic Insight : The acetate counterion facilitates deprotonation, enabling nucleophilic attack on the aldehyde carbonyl group. This step is critical for forming the imine intermediate, which undergoes cyclization to yield pyrimidine derivatives .

-

Key Observation : The reaction’s stereochemical outcome is influenced by the steric and electronic effects of the trifluoromethyl substituents, favoring axial chirality in the product .

Recrystallization and Purification

Post-reaction workup highlights the compound’s role in solubility-driven separations:

-

Process : The crude product (1:1 4a :4b ) is recrystallized from ethyl acetate/pentane (50:50), yielding 4a with >99% purity.

-

Impact : This step underscores the utility of 2,4,6-trifluorobenzimidamide acetate in generating stereochemically defined intermediates for bioactive molecule synthesis .

Limitations and Research Gaps

-

Scope : Current literature focuses on its use in heterocycle synthesis, with limited data on other reaction types (e.g., redox, polymerization).

-

Safety/Handling : No explicit studies address its stability or decomposition pathways under varied conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Activity

Research indicates that 2,4,6-trifluorobenzimidamide acetate exhibits significant antiviral properties, particularly against the hepatitis B virus (HBV). It functions as a capsid assembly modulator, disrupting the assembly and replication processes of the virus. Studies have shown that it can inhibit essential functions required for viral maturation and infectivity.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific viral proteins, leading to modulation of protein interactions critical for HBV replication. Further research is ongoing to elucidate its full mechanism and optimize its efficacy against viral targets.

Chemical Synthesis and Reactions

This compound serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions due to its reactivity stemming from both amide and acetate functional groups. This versatility allows it to be employed in the development of new compounds with potential biological activities.

Material Science Applications

In addition to its medicinal uses, this compound is also being explored for applications in material science. Its unique structural features make it suitable for the production of advanced materials such as polymers and coatings. The trifluoromethyl group enhances the material's properties, making them more effective in various industrial applications.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluorobenzimidamide | One fluorine substitution | Lower reactivity compared to trifluorinated analogs |

| Benzimidazole | No fluorine substitutions | Lacks enhanced biological activity seen in trifluorinated variants |

| 4-Trifluoromethylbenzimidamide | Trifluoromethyl group at position 4 | Different biological profile; less potent against HBV |

| 2,6-Difluorobenzimidamide | Two fluorine substitutions at positions 2 and 6 | Intermediate reactivity; potential applications in drug design |

The unique trifluoromethyl substitutions in this compound significantly enhance its electronic properties and biological activity compared to other benzimidamide derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Antiviral Efficacy : A study demonstrated that the compound effectively inhibits HBV capsid assembly through specific interactions with viral proteins. This research paves the way for developing new antiviral therapies targeting HBV.

- Material Science Research : Investigations into the use of this compound in polymer synthesis revealed enhanced mechanical properties due to its trifluoromethyl group, indicating potential for use in high-performance materials.

Wirkmechanismus

The mechanism of action of 2,4,6-Trifluorobenzimidamide acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and modulate signaling pathways is under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trifluorobenzylamine: Shares the trifluoromethyl group but differs in its amine functionality.

2,4,6-Trifluorobenzonitrile: Contains a nitrile group instead of an amide.

2,4,6-Trifluorobenzyl chloride: An intermediate in the synthesis of 2,4,6-Trifluorobenzimidamide acetate.

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl and amide groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel |

C9H9F3N2O2 |

|---|---|

Molekulargewicht |

234.17 g/mol |

IUPAC-Name |

acetic acid;2,4,6-trifluorobenzenecarboximidamide |

InChI |

InChI=1S/C7H5F3N2.C2H4O2/c8-3-1-4(9)6(7(11)12)5(10)2-3;1-2(3)4/h1-2H,(H3,11,12);1H3,(H,3,4) |

InChI-Schlüssel |

TWYOGGULUGWQDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1=C(C=C(C(=C1F)C(=N)N)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.